

Methoxymethyl Phenyl Sulfide: A Technical Guide to its Synthesis, Reactivity, and Physicochemical Properties

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Compound of Interest

Compound Name: *Methoxymethyl phenyl sulfide*

Cat. No.: *B085665*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **methoxymethyl phenyl sulfide**, a versatile reagent in organic synthesis. While initial interest may lie in a potential biological mechanism of action, current scientific literature positions this compound primarily as a valuable precursor and reactant in various chemical transformations. This document will focus on its synthesis, key reactions, and physical properties, presenting data in a structured format to facilitate its application in a research and development setting.

Physicochemical Properties

Methoxymethyl phenyl sulfide is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	13865-50-4	
Molecular Formula	C ₈ H ₁₀ OS	[1]
Molecular Weight	154.23 g/mol	[1]
Boiling Point	113-114 °C at 18 mmHg	
Density	1.047 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.5632	

Synthesis of Methoxymethyl Phenyl Sulfide

The synthesis of **methoxymethyl phenyl sulfide** can be achieved through two primary methods, both involving the reaction of thiophenol.

Experimental Protocols:

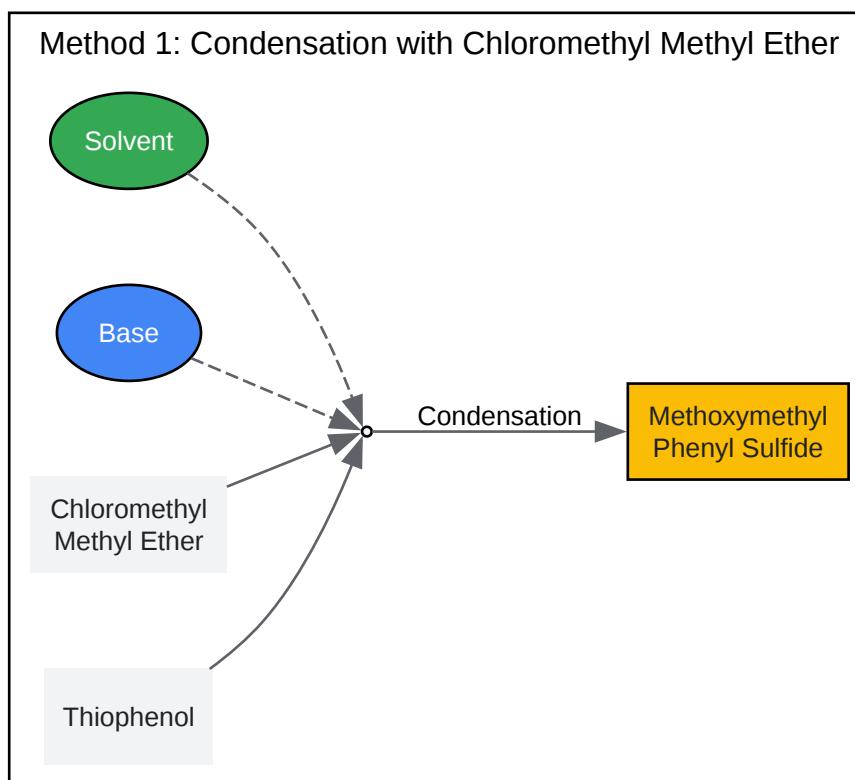
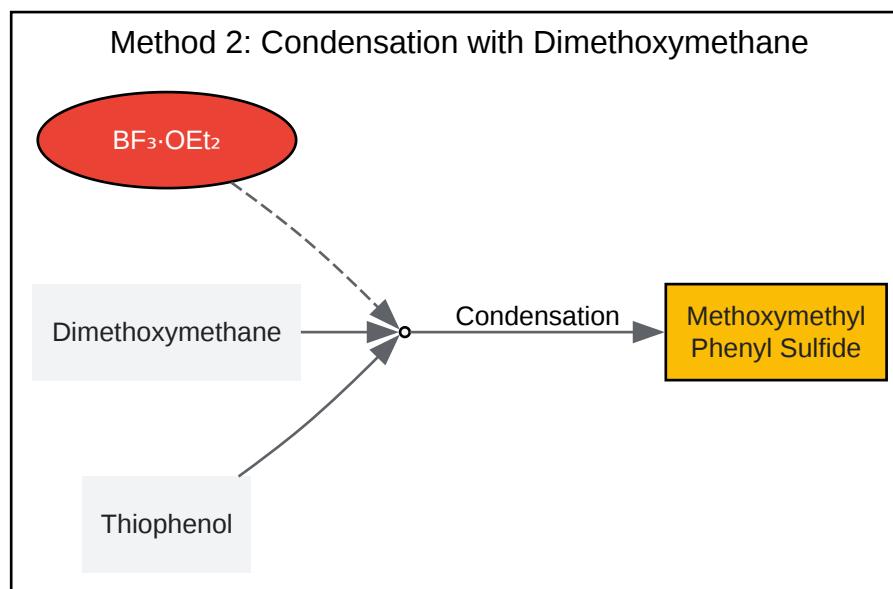
Method 1: Condensation with Chloromethyl Methyl Ether[\[2\]](#) This method involves the base-catalyzed condensation of thiophenol with chloromethyl methyl ether.

- Reactants: Thiophenol, chloromethyl methyl ether, a suitable base (e.g., sodium hydroxide or triethylamine).
- Solvent: A suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Procedure: To a solution of thiophenol and the base in the chosen solvent, chloromethyl methyl ether is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until completion, monitored by techniques like Thin Layer Chromatography (TLC). Work-up involves quenching the reaction, extraction with an organic solvent, and purification by distillation or column chromatography.

Method 2: Condensation with Dimethoxymethane[\[2\]](#) This alternative synthesis route utilizes a Lewis acid catalyst.

- Reactants: Thiophenol, dimethoxymethane.

- Catalyst: Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$).
- Procedure: Thiophenol is reacted with dimethoxymethane in the presence of a catalytic amount of boron trifluoride etherate. The reaction mixture is stirred, and progress is monitored. Upon completion, the reaction is worked up by neutralizing the catalyst, followed by extraction and purification of the product.



[Click to download full resolution via product page](#)**Diagram 1:** Synthesis pathways for **methoxymethyl phenyl sulfide**.

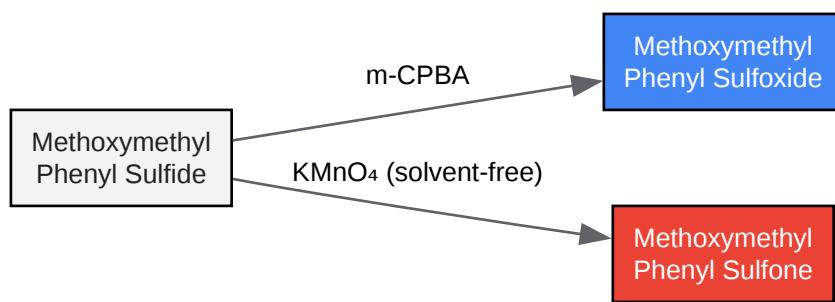
Key Reactions and Mechanisms

Methoxymethyl phenyl sulfide serves as a precursor in several important organic transformations.

Oxidation to Sulfoxide and Sulfone

Methoxymethyl phenyl sulfide can be selectively oxidized to either the corresponding sulfoxide or sulfone.

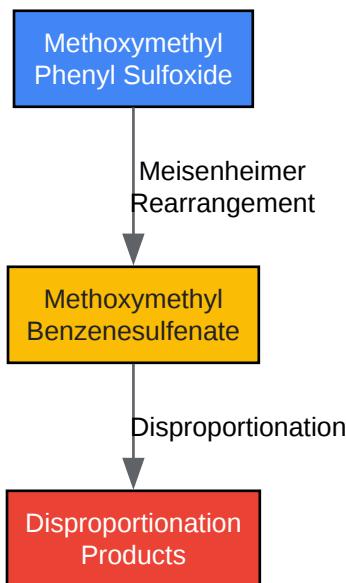
- Oxidation to Methoxymethyl Phenyl Sulfoxide: This oxidation is a key step as the resulting sulfoxide is a substrate for the Meisenheimer rearrangement.[3]
 - Reagent: meta-Chloroperoxybenzoic acid (m-CPBA).
 - Protocol: The oxidation is typically carried out by treating **methoxymethyl phenyl sulfide** with one equivalent of m-CPBA in a chlorinated solvent like dichloromethane at low temperatures (e.g., 0 °C) to prevent overoxidation.
- Oxidation to Methoxymethyl Phenyl Sulfone: A stronger oxidizing agent or harsher conditions will lead to the sulfone.
 - Reagent: Potassium permanganate (KMnO₄) under solvent-free conditions.
 - Protocol: This reaction involves the direct treatment of **methoxymethyl phenyl sulfide** with potassium permanganate in the absence of a solvent, providing a "green" chemistry approach.



[Click to download full resolution via product page](#)**Diagram 2:** Oxidation reactions of methoxymethyl phenyl sulfide.

Meisenheimer Rearrangement of Methoxymethyl Phenyl Sulfoxide

Methoxymethyl phenyl sulfoxide, synthesized from the sulfide, undergoes a Meisenheimer rearrangement to form methoxymethyl benzenesulfenate.^{[3][4]} This rearrangement is a^{[2][4]}-sigmatropic shift. The resulting sulfenate is unstable and can further disproportionate.^[3]

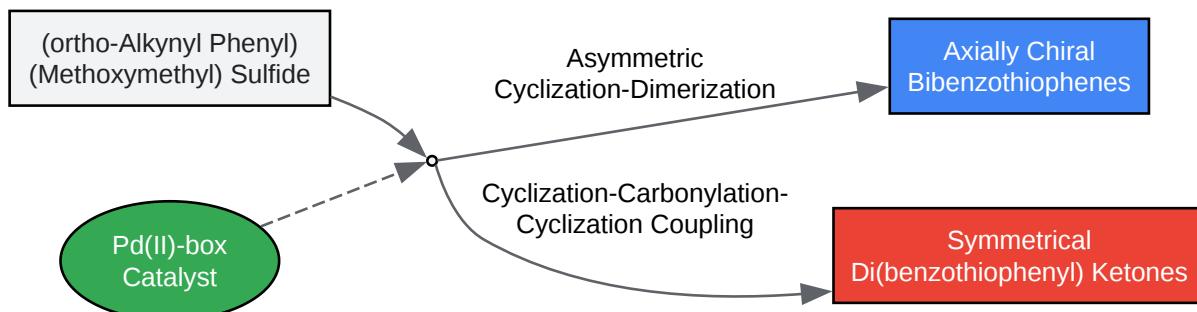
[Click to download full resolution via product page](#)**Diagram 3:** The Meisenheimer rearrangement pathway.

Palladium-Catalyzed Cyclization Reactions

(ortho-Alkynyl phenyl)(methoxymethyl) sulfides are important substrates in palladium-catalyzed reactions to synthesize complex heterocyclic structures.

- Asymmetric Cyclization-Dimerization: This reaction, catalyzed by a palladium(II) bisoxazoline (box) complex, leads to the formation of axially chiral bibenzothiophenes.^{[1][5]} The box ligand is crucial for enhancing the electrophilicity of the palladium center, which promotes the dimerization.^[5]

- Cyclization-Carbonylation-Cyclization Coupling Reaction: This cascade reaction, also catalyzed by palladium(II)-box complexes, affords symmetrical ketones bearing two benzo[b]thiophene groups.[6][7] Molecular oxygen can be used as a terminal oxidant in a "triple-catalysis" system, making the process more environmentally friendly.[8][9]



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Diagram 4: Palladium-catalyzed reactions of derivatives.

Conclusion

Methoxymethyl phenyl sulfide is a valuable and versatile reagent in organic synthesis, primarily serving as a precursor to sulfoxides, sulfones, and as a component in the synthesis of complex sulfur-containing heterocycles through palladium catalysis. While the current body of scientific literature does not support a defined biological mechanism of action for **methoxymethyl phenyl sulfide** itself, its derivatives, such as the resulting benzothiophenes, are classes of compounds with known biological activities.[7] Therefore, its utility for researchers, scientists, and drug development professionals lies in its role as a key building block in the synthesis of potentially bioactive molecules. Further research into the biological activities of the products derived from **methoxymethyl phenyl sulfide** may reveal indirect pharmacological relevance.

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